molecular formula C7H9BrO2 B2869697 Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287250-02-4

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B2869697
CAS No.: 2287250-02-4
M. Wt: 205.051
InChI Key: RFOLTFUOXAICCR-BFHQHQDPSA-N
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Description

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a compound belonging to the bicyclo[2.1.0]pentane family. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a carboxylate ester group. The bicyclo[2.1.0]pentane framework is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical applications.

Scientific Research Applications

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate typically involves the functionalization of the bicyclo[2.1.0]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as radical multicomponent carboamination of [1.1.1]propellane . This approach permits the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives, which can then be further functionalized to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Substituted bicyclo[2.1.0]pentane derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. The compound can act as a bioisostere, mimicking the geometry and electronic properties of other functional groups, thereby influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a carboxylate ester group makes it a versatile intermediate for further functionalization and application in various fields.

Properties

IUPAC Name

methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3H2,1H3/t4-,5+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOLTFUOXAICCR-BFHQHQDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1C(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1[C@@H](C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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